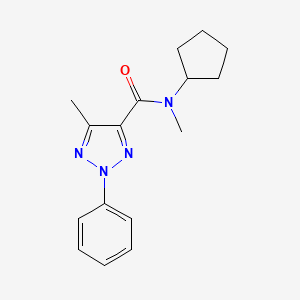
N-(1-adamantylmethyl)-N-methyl-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantylmethyl)-N-methyl-1H-pyrrole-2-carboxamide, also known as ACPD, is a chemical compound that has been extensively studied for its potential therapeutic applications. ACPD belongs to a class of compounds known as pyrroles, which have been found to possess a wide range of biological activities. In
Scientific Research Applications
N-(1-adamantylmethyl)-N-methyl-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects, and has been tested in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential use as an analgesic, and has been found to be effective in reducing pain in animal models.
Mechanism of Action
The mechanism of action of N-(1-adamantylmethyl)-N-methyl-1H-pyrrole-2-carboxamide is not fully understood, but it is believed to act through modulation of glutamate receptors. Glutamate is a neurotransmitter that is involved in many functions in the central nervous system, including learning and memory. This compound has been found to bind to and activate metabotropic glutamate receptors, which can lead to changes in neuronal activity.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the hippocampus, which is involved in learning and memory. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the survival and growth of neurons. In addition, this compound has been found to reduce oxidative stress and inflammation, which are involved in many neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-adamantylmethyl)-N-methyl-1H-pyrrole-2-carboxamide is its high purity and stability, which makes it ideal for use in lab experiments. This compound has been extensively studied in animal models, and has been found to be effective in reducing pain and protecting against neurodegenerative diseases. However, one limitation of this compound is its relatively low solubility, which can make it difficult to administer in certain experiments.
Future Directions
There are many future directions for research on N-(1-adamantylmethyl)-N-methyl-1H-pyrrole-2-carboxamide. One area of interest is the development of new analogues of this compound with improved pharmacological properties. Another area of interest is the study of this compound in human clinical trials, to determine its potential therapeutic applications in humans. In addition, further studies are needed to fully understand the mechanism of action of this compound, and to identify potential side effects or limitations of its use.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects, and has been tested in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential use as an analgesic, and has been found to be effective in reducing pain in animal models. While there are still many unanswered questions about the mechanism of action and potential side effects of this compound, it holds great promise for the development of new treatments for neurological disorders.
Synthesis Methods
The synthesis of N-(1-adamantylmethyl)-N-methyl-1H-pyrrole-2-carboxamide involves the reaction of 1-adamantylmethylamine with methyl 2-pyrrolecarboxylate in the presence of a catalyst. The resulting compound is then treated with hydrochloric acid to yield this compound. This method has been optimized to produce high yields of this compound with high purity.
Properties
IUPAC Name |
N-(1-adamantylmethyl)-N-methyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-19(16(20)15-3-2-4-18-15)11-17-8-12-5-13(9-17)7-14(6-12)10-17/h2-4,12-14,18H,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJHZQJYZRRTOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC12CC3CC(C1)CC(C3)C2)C(=O)C4=CC=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
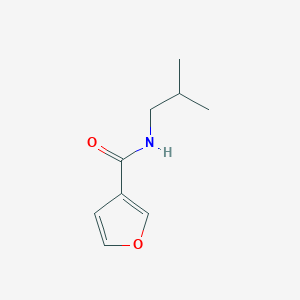
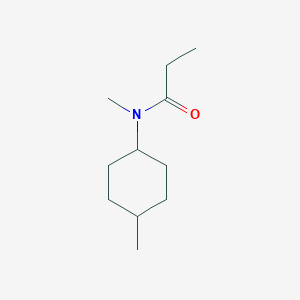

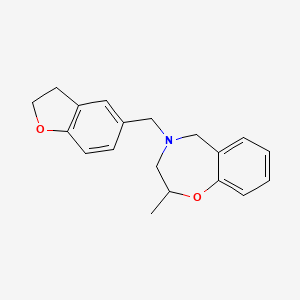
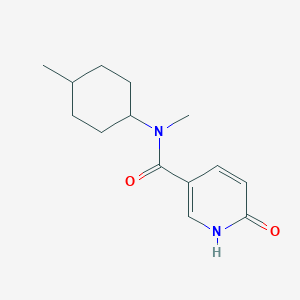
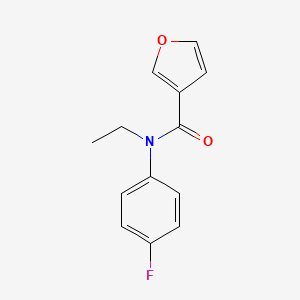
![Furan-3-yl-[4-[(3-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7503828.png)
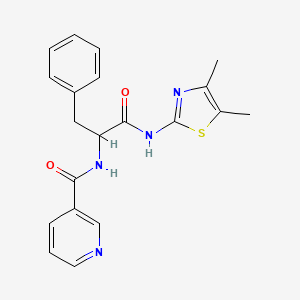
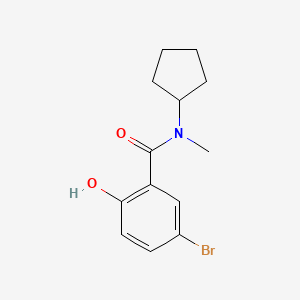

![3-(2-fluorophenyl)-5-[(2-phenoxyethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B7503849.png)
![5-methyl-N-(2-methylpropyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7503863.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-[[4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7503865.png)
